molecular formula C22H28N4O3 B5593929 1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one

1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5593929
M. Wt: 396.5 g/mol
InChI Key: UJFXPKGAXNVJGO-DOTOQJQBSA-N
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Description

1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.21614077 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Recent Developments in Benzimidazole Synthesis

Benzimidazoles are crucial in the pharmaceutical industry due to their wide-ranging bioactivities. Recent synthetic strategies have been developed for constructing benzimidazole derivatives under environmentally benign conditions, emphasizing greener approaches in the synthesis of these heterocycles. The Phillips–Ladenburg and Weidenhagen reactions are among the traditional methods updated with new techniques like oxidative cyclization and rearrangements to improve efficiency and reduce environmental impact (Mamedov & Zhukova, 2021).

Mechanistic Insights into Synthesis Reactions

The study of N-aryl or N-alkyl-5-amino-4-(cyanoformimidoyl)-1H-imidazoles has provided new evidence for reaction mechanisms involving benzimidazole derivatives. These mechanisms offer deeper understanding for developing synthetic routes for related compounds, potentially enabling the efficient creation of novel benzimidazole-based therapeutics (Dias et al., 2007).

Synthesis of Benzothiazole and Benzimidazole Derivatives

Research into the synthesis of benzothiazole and benzimidazole derivatives explores the reactivity and potential pharmacological applications of these heterocycles. The development of new methods to synthesize these compounds, including 3-(benzothiazol-2-yl)-3-oxopropanenitrile, underscores the ongoing interest in benzimidazoles for drug development and other applications (Farag et al., 1996).

Ring-Fused Benzimidazoles and Imidazobenzimidazoles

The synthesis of ring-fused benzimidazoles and imidazobenzimidazoles highlights their significant biological activities, including potent antitumor properties. These compounds, including those with iminoquinone and quinone functionalities, are synthesized through various cyclization reactions and mechanisms, reflecting their potential in medicinal chemistry and drug discovery (Sweeney et al., 2021).

Eco-Friendly Synthesis of Benzimidazoles

Efforts to synthesize benzimidazoles under eco-friendly conditions have led to the development of methods that minimize environmental impact. The use of BF3·Et2O for the synthesis of 2-substituted benzimidazoles and benzoxadiazepines in a single pot demonstrates the chemical community's commitment to greener synthetic processes (Tandon & Kumar, 2004).

Novel Antimicrobial Benzimidazole Derivatives

The synthesis and evaluation of novel benzimidazole derivatives for antimicrobial investigation underscore the therapeutic potential of these compounds. By exploring diverse structural modifications, researchers aim to enhance the antimicrobial efficacy of benzimidazoles against various pathogenic strains, contributing to the development of new antibacterial and antifungal agents (Bassyouni et al., 2012).

Properties

IUPAC Name

3-[3-[(1S,5R)-3-(cyclobutanecarbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-oxopropyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c27-20(10-11-25-19-7-2-1-6-18(19)23-22(25)29)26-13-15-8-9-17(26)14-24(12-15)21(28)16-4-3-5-16/h1-2,6-7,15-17H,3-5,8-14H2,(H,23,29)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFXPKGAXNVJGO-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)C(=O)CCN4C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)C(=O)CCN4C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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